1-(4-chlorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
1-(4-chlorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4O3/c1-25-13-4-2-3-12(9-13)21-16(23)14-15(17(21)24)22(20-19-14)11-7-5-10(18)6-8-11/h2-9,14-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSFPTRORFQEDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 4-chlorophenylhydrazine and 3-methoxybenzoyl chloride in the presence of a base can lead to the formation of the desired triazole derivative. Industrial production methods may involve continuous-flow synthesis, which offers advantages such as higher yields, better control over reaction conditions, and improved safety .
Chemical Reactions Analysis
1-(4-chlorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, nucleophilic substitution reactions can occur with halides or other nucleophiles.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of pyrrolo[3,4-d][1,2,3]triazoles have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Studies have reported that related compounds demonstrate effectiveness against bacterial and fungal strains by disrupting cell wall synthesis or inhibiting metabolic pathways .
- Anti-inflammatory Effects : There is emerging evidence that pyrrolo[3,4-d][1,2,3]triazole derivatives may possess anti-inflammatory properties by modulating inflammatory pathways and cytokine production .
Material Science
- Polymer Chemistry : The unique structure of this compound allows for its incorporation into polymer matrices to enhance thermal stability and mechanical properties. It can act as a cross-linking agent or modifier in polymer formulations.
- Dyes and Pigments : The chromophoric nature of the compound makes it suitable for applications in dye chemistry. Its derivatives can be used to develop colorants with specific absorption properties for textiles and coatings.
Case Study 1: Anticancer Activity
A study published in Molecules focused on synthesizing various pyrrolo[3,4-d][1,2,3]triazole derivatives and evaluating their cytotoxicity against human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549), suggesting a promising avenue for further drug development .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of triazole derivatives showed that specific compounds significantly inhibited the growth of Staphylococcus aureus and Candida albicans. The mechanism was attributed to the disruption of cellular integrity and metabolic functions .
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen bond donor and acceptor, allowing it to interact with various biological molecules. It may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-chlorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione include other triazole derivatives such as:
- 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
- 1-(1-benzyl-1H-1,2,3-triazol-4-yl)-1-phenylethanol
- tebuconazole
These compounds share similar structural features but may differ in their specific functional groups and overall chemical properties
Biological Activity
The compound 1-(4-chlorophenyl)-5-(3-methoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a pyrrolo-triazole core that is substituted with a 4-chlorophenyl and a 3-methoxyphenyl group. The presence of these substituents is believed to influence its biological activity.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of this compound. For instance:
- Antibacterial Activity : The compound exhibited moderate to strong antibacterial activity against several strains including Salmonella typhi and Bacillus subtilis. In comparison to standard antibiotics, it showed promising results with minimal inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Antifungal Activity : It was also evaluated against fungal strains and showed significant antifungal activity with MIC values comparable to established antifungal agents .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition : It demonstrated notable inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. The IC50 value was found to be 12.5 µM, indicating strong inhibitory potential .
- Urease Inhibition : It was identified as a potent urease inhibitor with an IC50 value of 2.14 µM. This suggests its potential use in treating conditions related to urease activity such as kidney stones and urinary tract infections .
Study on Antimicrobial Evaluation
A comprehensive study evaluated the antimicrobial properties of various derivatives of pyrrolo-triazole compounds including the target compound. The results indicated that modifications in substituents significantly affected their antimicrobial efficacy. The study highlighted that compounds with electron-withdrawing groups (like chlorine) exhibited enhanced activity against Gram-positive bacteria compared to those with electron-donating groups .
Enzyme Inhibition Study
Another research focused on the enzyme inhibition profile of the compound. It was found that the presence of both chlorophenyl and methoxyphenyl groups contributed synergistically to its inhibitory action on AChE and urease. Molecular docking studies provided insights into the binding interactions at the active sites of these enzymes, confirming the compound's potential as a lead candidate for drug development .
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
